Heptyl 4-(decanoylamino)benzoate
Description
Heptyl 4-(decanoylamino)benzoate is an ester derivative of benzoic acid featuring a heptyl ester group and a decanoylamino substituent at the para position of the aromatic ring. The heptyl chain (C₇H₁₅) contributes to lipophilicity, while the decanoylamino group (C₁₀H₂₁NO) introduces a long-chain amide, likely enhancing hydrophobic interactions and stability.
Properties
Molecular Formula |
C24H39NO3 |
|---|---|
Molecular Weight |
389.6 g/mol |
IUPAC Name |
heptyl 4-(decanoylamino)benzoate |
InChI |
InChI=1S/C24H39NO3/c1-3-5-7-9-10-11-13-15-23(26)25-22-18-16-21(17-19-22)24(27)28-20-14-12-8-6-4-2/h16-19H,3-15,20H2,1-2H3,(H,25,26) |
InChI Key |
NGWRXTYBFXHYBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 4-(decanoylamino)benzoate typically involves the esterification of 4-(decanoylamino)benzoic acid with heptyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Heptyl 4-(decanoylamino)benzoate can undergo several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: 4-(decanoylamino)benzoic acid and heptanoic acid.
Reduction: 4-(decanoylamino)benzyl alcohol and heptyl alcohol.
Substitution: Various substituted benzoates and amides depending on the nucleophile used.
Scientific Research Applications
Heptyl 4-(decanoylamino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and amidation reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of Heptyl 4-(decanoylamino)benzoate involves its interaction with specific molecular targets and pathways. The ester and amide functionalities allow it to participate in various biochemical processes, including enzyme inhibition and receptor binding. The compound’s lipophilic nature facilitates its incorporation into biological membranes, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Structural and Molecular Features
Key structural differences among analogs lie in their ester chains and substituents, which influence molecular weight, solubility, and reactivity. A comparative analysis is summarized below:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas; †Estimated for illustrative purposes.
Reactivity and Functional Performance
- This compound: The long heptyl ester and decanoylamino group likely reduce reactivity compared to smaller analogs like ethyl 4-(dimethylamino)benzoate. However, the amide group may enhance thermal stability, making it suitable for hydrophobic polymer matrices .
- Ethyl 4-(dimethylamino)benzoate: Exhibits high reactivity in resin systems due to the electron-donating dimethylamino group, achieving a 15–20% higher degree of conversion (DC) than methacrylate-based initiators .
- Ethyl 4-(sulfooxy)benzoate : The sulfooxy group introduces acidity and hydrophilicity, enabling applications in pH-sensitive drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
